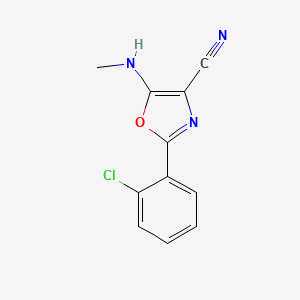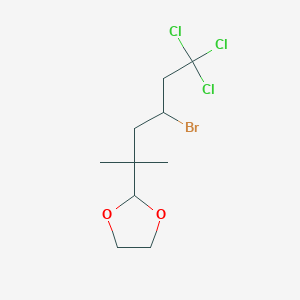
2-(4-Bromo-6,6,6-trichloro-2-methyl-2-hexanyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-6,6,6-trichloro-2-methyl-2-hexanyl)-1,3-dioxolane is a member of the class of dioxolanes that is 1,3-dioxolane substituted at position 2 by a 4-bromo-6,6,6-trichloro-2-methyl-2-hexanyl group. It is a dioxolane, a cyclic acetal, an organobromine compound and an organochlorine compound. It derives from a hydride of a 1,3-dioxolane.
Scientific Research Applications
Improved Synthesis Procedures : A notable aspect of 2-(4-Bromo-6,6,6-trichloro-2-methyl-2-hexanyl)-1,3-dioxolane and related compounds is the development of improved synthesis procedures. For instance, Carlson et al. (2012) detailed a convenient synthesis method for 1-bromo-3-buten-2-one from commercially available 2-ethyl-2-methyl-1,3-dioxolane. This process included multiple reaction steps like conversion to 2-(1-bromoethyl)-2-bromomethyl-1,3-dioxolane, dehydrobromination to produce 2-bromomethyl-2-vinyl-1,3-dioxolane, and formolysis for removing acetal protection, achieving yields up to 94% (Carlson et al., 2012).
Chemical Modification and Bioactivity : Shi-kai Fu (2003) synthesized H-1,2,4-Triazole-1-yl)methyl-2-(2,4-dichloroben)-4-chloromethyl-1, 3-dioxolane through a series of chemical modifications like bromination, condensation N-alkylation. This study also highlighted its strong fungicidal activity and some plant growth activity, indicating the compound's potential in agricultural applications (Fu Shi-kai, 2003).
Applications in Polymer Science : Fischer et al. (2013) discussed the use of bromo-derivatives in the synthesis of heterodifunctional polyfluorene building blocks, which are crucial for creating bright and enduring fluorescence brightness in nanoparticles. This study underlines the relevance of such compounds in the development of advanced materials with potential applications in electronic devices and bioimaging (Fischer et al., 2013).
Renewable Fuel Additives : Harvey et al. (2016) explored the use of 2,3-Butanediol, a renewable alcohol, in creating a mixture of dioxolanes like 2-ethyl-2,4,5-trimethyl-1,3-dioxolanes. These compounds showed potential as sustainable gasoline blending components, diesel oxygenates, and industrial solvents, indicating the broader applicability of dioxolane derivatives in renewable energy solutions (Harvey et al., 2016).
properties
Product Name |
2-(4-Bromo-6,6,6-trichloro-2-methyl-2-hexanyl)-1,3-dioxolane |
|---|---|
Molecular Formula |
C10H16BrCl3O2 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
2-(4-bromo-6,6,6-trichloro-2-methylhexan-2-yl)-1,3-dioxolane |
InChI |
InChI=1S/C10H16BrCl3O2/c1-9(2,8-15-3-4-16-8)5-7(11)6-10(12,13)14/h7-8H,3-6H2,1-2H3 |
InChI Key |
LGEDTAQVQMEESC-UHFFFAOYSA-N |
SMILES |
CC(C)(CC(CC(Cl)(Cl)Cl)Br)C1OCCO1 |
Canonical SMILES |
CC(C)(CC(CC(Cl)(Cl)Cl)Br)C1OCCO1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





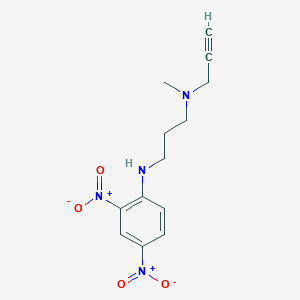
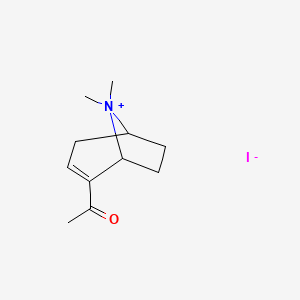

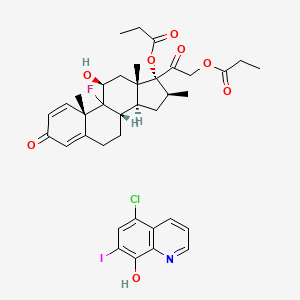
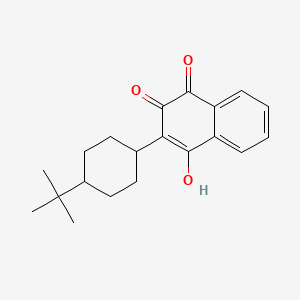
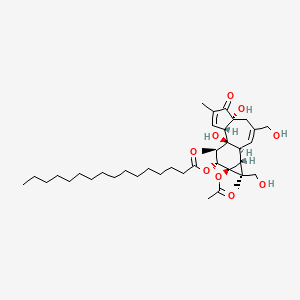
![3-[5-(4-Methoxyphenyl)-1-prop-2-enyl-2-pyrrolyl]propanoic acid](/img/structure/B1209667.png)
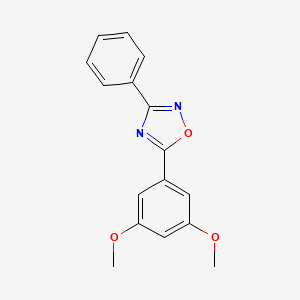
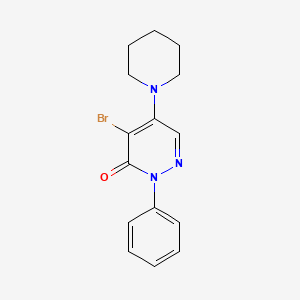
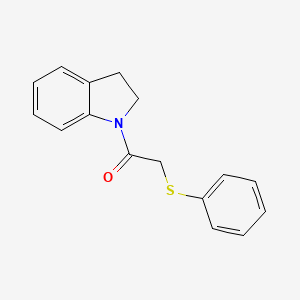
![2-acetyl-3H-benzo[f]chromen-3-one](/img/structure/B1209671.png)
